6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidinone core substituted with phenyl and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Phenyl Groups: The phenyl groups can be introduced via a Friedel-Crafts acylation reaction, where the pyrimidinone core is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Group: The piperazine group can be introduced through a nucleophilic substitution reaction, where the phenyl-substituted pyrimidinone is reacted with phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of aluminum chloride for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
6-phenyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.
6-phenyl-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure with an ethyl group instead of a phenyl group on the piperazine ring.
6-phenyl-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure with a benzyl group instead of a phenyl group on the piperazine ring.
Uniqueness
6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both phenyl and piperazine groups, which can confer distinct physicochemical properties and biological activities. The combination of these groups in the pyrimidinone core can result in enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19-15-18(16-7-3-1-4-8-16)21-20(22-19)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUWLKDYUSRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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